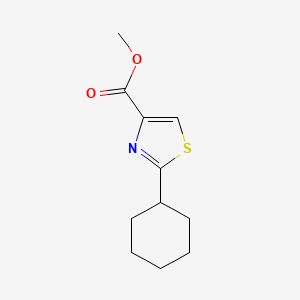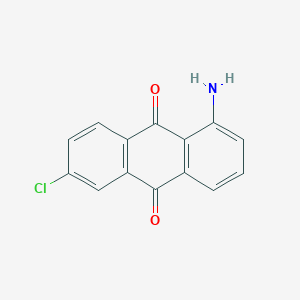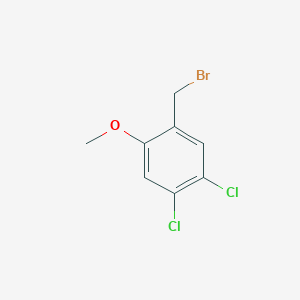
1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene: is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromomethyl group, two chlorine atoms, and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4,5-dichloro-2-methoxybenzyl alcohol. The reaction typically proceeds as follows:
Starting Material: 4,5-dichloro-2-methoxybenzyl alcohol.
Reagent: Bromine (Br2) or N-bromosuccinimide (NBS).
Solvent: Anhydrous dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, under an inert atmosphere (e.g., nitrogen or argon).
The bromination reaction results in the substitution of the hydroxyl group with a bromomethyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms, yielding less substituted benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Applications De Recherche Scientifique
1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Utilized in the preparation of functionalized polymers and advanced materials with unique properties.
Biological Studies: Employed in the study of biochemical pathways and molecular interactions due to its ability to modify biomolecules.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-4,5-dichloro-2-methoxybenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. It may exhibit different reactivity and selectivity in chemical reactions.
1-(Bromomethyl)-4-chloro-2-methoxybenzene: Lacks one chlorine atom on the benzene ring, which can affect its chemical properties and applications.
1-(Bromomethyl)-4,5-dichloro-2-ethoxybenzene: Contains an ethoxy group instead of a methoxy group, leading to variations in steric and electronic effects.
Propriétés
Numéro CAS |
37420-52-3 |
|---|---|
Formule moléculaire |
C8H7BrCl2O |
Poids moléculaire |
269.95 g/mol |
Nom IUPAC |
1-(bromomethyl)-4,5-dichloro-2-methoxybenzene |
InChI |
InChI=1S/C8H7BrCl2O/c1-12-8-3-7(11)6(10)2-5(8)4-9/h2-3H,4H2,1H3 |
Clé InChI |
HTIJDBLFHSZEPF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CBr)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


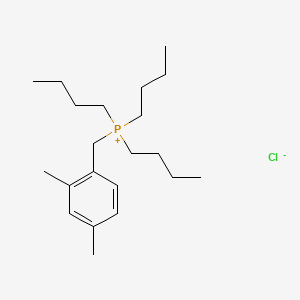
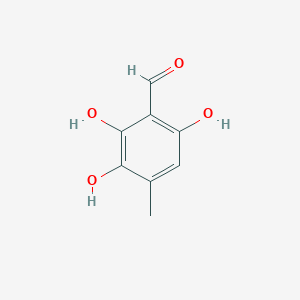
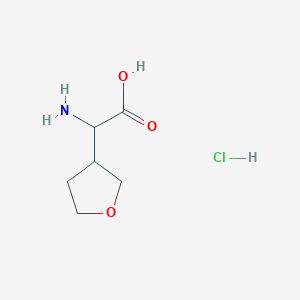
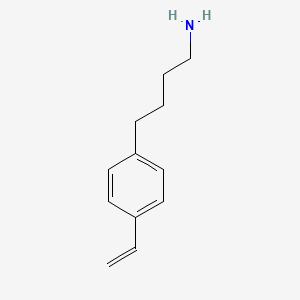
![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)

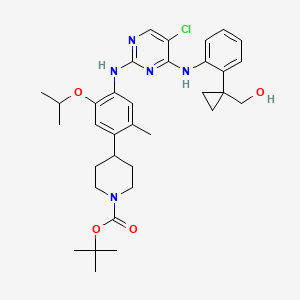
![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)
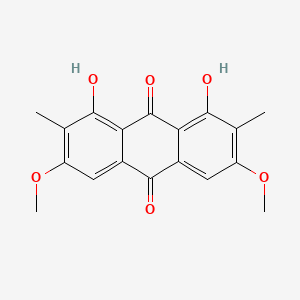
![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
